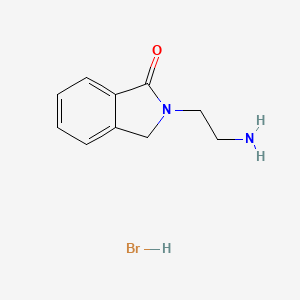

2-(2-Aminoethyl)isoindolin-1-one hydrobromide

Beschreibung

Chemical Classification and Nomenclature

2-(2-Aminoethyl)isoindolin-1-one hydrobromide is a heterocyclic organic compound belonging to the isoindolinone family, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered lactam ring. The hydrobromide salt form enhances its stability and solubility, making it suitable for synthetic applications.

IUPAC Name :

2-(2-Aminoethyl)-2,3-dihydro-1H-isoindol-1-one hydrobromide.

Synonyms :

Molecular Formula :

C₁₀H₁₃BrN₂O.

Molecular Weight :

257.13 g/mol (hydrobromide form).

Structural Features :

Discovery and Development Timeline

The compound emerged as part of broader efforts to functionalize isoindolinones, which gained traction in the early 2000s due to their pharmacological potential. Key milestones include:

- 2003 : A Chinese patent (CN1431199A) described methods for synthesizing 1-aminoisoquinoline derivatives via nucleophilic substitution and catalytic hydrogenation, laying groundwork for analogous isoindolinone syntheses.

- 2007 : The base compound, 2-(2-aminoethyl)isoindolin-1-one, was first registered in PubChem (CID 17599849).

- 2020–2025 : Advances in transition metal-catalyzed C–H activation and cyclocarbonylation enabled efficient routes to substituted isoindolinones, including aminoethyl derivatives.

Position Within Isoindolinone Chemistry

Isoindolinones are classified based on substitution patterns and functional groups. This compound occupies a unique niche:

Its simplicity and reactive amine group make it a versatile precursor for:

Significance in Heterocyclic Compound Research

Isoindolinones are pivotal in medicinal chemistry due to their bioisosteric relationship with indole and quinoline scaffolds. The aminoethyl variant contributes to:

- Drug Discovery : Serves as a building block for kinase inhibitors and NMDA receptor modulators.

- Methodology Development : Exemplifies strategies for N-functionalization, a challenge in lactam chemistry.

- Material Science : Potential applications in organic semiconductors due to planar aromatic systems.

Table 1 : Key Synthetic Routes to this compound

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)-3H-isoindol-1-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.BrH/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13;/h1-4H,5-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFVLLVQLAPPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of “2-(2-Aminoethyl)isoindolin-1-one hydrobromide” is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs.

Mode of Action

“this compound” interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues. This interaction results in high binding affinity, which is a key factor in its inhibitory action.

Biochemical Pathways

The compound’s interaction with CDK7 affects the cell cycle regulation pathway. By inhibiting CDK7, the compound disrupts the normal progression of the cell cycle, which can lead to the death of cancer cells.

Biochemische Analyse

Biochemical Properties

2-(2-Aminoethyl)isoindolin-1-one hydrobromide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The compound’s aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with various biomolecules, facilitating its role in biochemical processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration usedFor example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding can lead to conformational changes in the enzyme, affecting its catalytic efficiency. Furthermore, the compound can interact with DNA or RNA, influencing gene expression by modulating the binding of transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in experiments. Over time, the compound may undergo hydrolysis or other degradation processes, which can affect its activity and potency . Long-term studies have shown that the compound can have sustained effects on cellular function, with changes in cell signaling and gene expression observed over extended periods of exposure.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Toxicity studies have indicated that very high doses can cause adverse effects, including cellular damage and disruption of normal metabolic processes. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This can have downstream effects on cellular energy balance and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, with higher concentrations in specific tissues or organelles leading to more pronounced effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, localization to the nucleus may enhance its ability to modulate gene expression, while distribution to the mitochondria could impact cellular metabolism and energy production.

Biologische Aktivität

2-(2-Aminoethyl)isoindolin-1-one hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H12BrN3O, featuring an isoindolinone core structure that is known for various biological activities. The presence of the aminoethyl group is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act as an enzyme inhibitor or modulate receptor activities, influencing various signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, similar to other isoindolinone derivatives.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, potentially affecting neurological functions.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of isoindolinones have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Apoptosis induction |

| 7e (Isatin derivative) | HT-29 (Colon) | 2.37 | Caspase activation |

In a comparative study, isoindolinone derivatives were evaluated for their anticancer activity against human cancer cell lines. The findings indicated that modifications to the isoindolinone structure could enhance potency and selectivity against tumor cells .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis and is a target for skin-whitening agents. Compounds similar to this compound have been studied for their tyrosinase inhibitory effects.

| Compound | Tyrosinase Inhibition (%) at 25 µM |

|---|---|

| 1c | 78.05 ± 4.03 |

| Kojic Acid | 58.09 ± 5.82 |

The results indicated that certain derivatives exhibited stronger inhibition than kojic acid, suggesting the potential utility of isoindolinone derivatives in cosmetic applications .

Case Studies

- In Vitro Studies : A study examined the effects of various isoindolinone derivatives on cancer cell proliferation, finding that some compounds significantly reduced cell viability in A549 lung cancer cells through apoptosis pathways.

- In Silico Studies : Computational docking studies have predicted strong binding affinities of this compound to tyrosinase, supporting experimental findings of its inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The biological and chemical properties of isoindolin-1-one derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 2-(2-aminoethyl)isoindolin-1-one hydrobromide and key analogues:

Key Findings:

Substituent Position Matters: C6 substitutions (e.g., amino, alkylamino) generally enhance antiviral activity compared to C5 substitutions. For example, B1 (C6-alkylamino) showed 10-fold higher potency than its C5 counterpart .

Hydrogen-Bonding vs. Steric Effects: The NH group at C6 in B1 acts as a hydrogen-bond donor, critical for antiviral activity. However, D3 (C6-4-methylpiperazinyl) retained activity despite lacking this donor, suggesting steric compatibility outweighs hydrogen-bonding in some cases . The hydrobromide’s aminoethyl group may balance steric and electronic effects, but its bioactivity profile remains underexplored.

Salt Forms and Stability :

- The hydrobromide salt improves solubility but may introduce stability challenges. Analogous bromoethyl derivatives (e.g., 2-(2-bromoethyl)isoindoline) exhibit strong intermolecular interactions (Br⋯O, π-π stacking), which could complicate formulation .

Commercial Viability :

- Despite structural similarities to active compounds (e.g., B1), the hydrobromide’s discontinuation suggests issues in scalability, efficacy, or stability compared to more potent C6-substituted derivatives .

Vorbereitungsmethoden

Synthesis via Nucleophilic Addition and Cyclization of 2-Cyanobenzaldehyde with Amino Derivatives

A prominent method involves the reaction of 2-cyanobenzaldehyde with 2-nitroaniline derivatives to form 3-substituted isoindolin-1-ones, which can be further converted into 2-(2-aminoethyl)isoindolin-1-one hydrobromide after reduction and salt formation.

-

- Nucleophilic Addition : 2-cyanobenzaldehyde reacts with 2-nitroaniline derivatives in the presence of a base such as 5% KOH in methanol. This leads to the formation of an intermediate amino-substituted isoindolinone.

- Cyclization and Rearrangement : The aniline nitrogen attacks the carbonyl group, followed by intramolecular cyclization involving the cyano group, resulting in the isoindolin-1-one core.

- Base Influence : Methanolic KOH initiates the cyclization effectively, whereas triethylamine can inhibit the reaction.

- Isolation : The product precipitates as a yellow paste, which is filtered and washed to yield the isoindolin-1-one derivative.

-

- Solvent: Methanol with 5% KOH

- Temperature: Room temperature to mild heating

- Molar Ratios: Typically 1:1.2 mmol of nitroaniline to cyanobenzaldehyde

Yields : Fair to high yields reported (exact yields vary by substituents).

Mechanistic Insight : The reaction proceeds via nucleophilic attack, cyclization, and rearrangement steps, supported by NMR characterization (1H, 13C, DEPT 135) confirming the structure of intermediates and final products.

Asymmetric Synthesis via Direct Alkylation of Chiral Isoindolinones

For preparation of enantiomerically enriched 3-substituted isoindolinones, including aminoethyl derivatives, asymmetric synthesis methods have been developed:

-

- Starting from methyl 2-formylbenzoates, (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones are synthesized in two steps with overall yields of 71–78%.

- Deprotonation of these chiral isoindolinones with lithium diisopropylamide (LDA) generates a carbanion intermediate.

- Subsequent alkylation with alkyl halides introduces the 3-substituent, such as a 2-aminoethyl group, with excellent yields and high diastereoselectivity.

-

- High stereocontrol and diastereomeric ratios.

- Versatility in introducing various substituents.

- Potential for scale-up in medicinal chemistry applications.

Palladium-Catalyzed Cyclization of 2-Iodobenzamides and Alkynes

Another synthetic approach involves palladium-catalyzed coupling reactions to form isoindolin-1-one derivatives, which can be further functionalized to aminoethyl derivatives:

-

- 2-Iodobenzamides react with alkynes in the presence of bis(triphenylphosphine)palladium(II) chloride, copper(I) iodide, and triethylamine in DMF/THF solvents.

- The reaction proceeds at 80–85 °C for 16–24 hours to yield 2-alkynyl benzamides.

- Cyclization with sodium ethoxide in ethanol at 80 °C for 4 hours affords 3-substituted isoindolin-1-ones.

-

- Reduction and amination steps can convert the 3-substituent to the desired 2-(2-aminoethyl) group.

- Purification via column chromatography yields the final product.

Reductive Amination and Salt Formation

Once the isoindolin-1-one core with a 2-(2-aminoethyl) substituent is synthesized, conversion to the hydrobromide salt is typically achieved by:

Treatment with Hydrobromic Acid :

- The free amine is reacted with hydrobromic acid (HBr) in a suitable solvent like ethanol or methanol.

- The hydrobromide salt precipitates or can be crystallized from the reaction mixture.

-

- Recrystallization from appropriate solvents ensures high purity.

- Characterization by melting point, IR spectroscopy, and NMR confirms salt formation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Reaction Type | Yield Range | Notes |

|---|---|---|---|---|---|

| Nucleophilic addition and cyclization of 2-cyanobenzaldehyde with 2-nitroaniline | 2-Cyanobenzaldehyde, 2-nitroaniline derivatives | 5% KOH in MeOH, room temp | Addition, cyclization, rearrangement | Fair to high | Base choice critical; KOH preferred over triethylamine |

| Asymmetric alkylation of chiral isoindolinones | Methyl 2-formylbenzoates, chiral sulfinyl isoindolinones | LDA, alkyl halides, low temp | Deprotonation and alkylation | 71–78% overall | High stereoselectivity; suitable for enantiopure products |

| Palladium-catalyzed coupling and cyclization | 2-Iodobenzamides, alkynes | Pd(PPh3)2Cl2, CuI, Et3N, DMF/THF, 80–85 °C | Pd-catalyzed coupling, cyclization | Excellent | Allows diverse substitutions; requires metal catalysts |

| Salt formation | Free amine isoindolinone derivative | Hydrobromic acid in MeOH or EtOH | Salt formation | Quantitative | Final step to hydrobromide salt |

Detailed Research Findings and Notes

The nucleophilic addition and cyclization method is economical and straightforward, allowing access to a variety of substituted isoindolin-1-ones with moderate to high yields. The choice of base is crucial; strong bases like KOH promote the cyclization, whereas weaker bases like triethylamine may inhibit it.

The asymmetric synthesis route provides a powerful method to obtain enantiomerically pure isoindolinones, which is essential for pharmaceutical applications. The use of chiral sulfinyl auxiliaries and LDA-mediated alkylation allows precise control over stereochemistry.

Palladium-catalyzed methods offer regio- and stereoselective synthesis of isoindolinones with diverse substituents. These methods are more complex and require transition metal catalysts but enable the synthesis of derivatives difficult to access by other routes.

The final hydrobromide salt formation is a standard procedure in amine chemistry, enhancing the compound’s stability and solubility for further use.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Aminoethyl)isoindolin-1-one hydrobromide?

- Methodological Answer : The synthesis typically involves coupling isoindolin-1-one derivatives with bromoethylamine precursors. For example, palladium-catalyzed cross-coupling reactions (as in ) can introduce substituents to the isoindolin-1-one core. Key steps include:

- Step 1 : Functionalize isoindolin-1-one with a leaving group (e.g., bromide) at the 2-position.

- Step 2 : React with 2-bromoethylamine hydrobromide (CAS 2576-47-8) under basic conditions to form the aminoethyl linkage .

- Step 3 : Purify via recrystallization (using methanol/ether mixtures) due to its high water solubility (500 g/L at 20°C) and hygroscopic nature .

Yield optimization may require adjusting reaction stoichiometry, temperature, or catalysts (e.g., Pd-based catalysts for cross-coupling) .

Q. How is the compound characterized structurally and chemically?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons in isoindolin-1-one at δ 7.4–7.8 ppm; methylene groups in the aminoethyl chain at δ 2.8–3.5 ppm) .

- IR Spectroscopy : Confirm secondary amine (N–H stretch ~3300 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) functional groups.

- HRMS : Verify molecular weight (e.g., calculated for C10H12BrN2O: [M+H]+ = 265.01) .

- Melting Point : Validate purity (expected range: 172–176°C) .

Q. What are the critical storage and handling considerations for this compound?

- Methodological Answer :

- Storage : Store in airtight, desiccated containers at 2–8°C to prevent hydrolysis of the hydrobromide salt. Avoid exposure to moisture due to its hygroscopicity .

- Handling : Use inert atmosphere (N2/Ar) during synthesis to minimize oxidation of the amine group.

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with ion channels or membrane proteins?

- Methodological Answer :

- Thiol-Specific Modification : Analogous to MTSEA (2-aminoethyl methanethiosulfonate hydrobromide), this compound’s primary amine can target cysteine residues in proteins. Protocols include:

- Incubate protein (e.g., potassium channels) with 1–5 mM compound in modified Barth’s saline (MBS) for 15–30 minutes at room temperature .

- Monitor functional changes (e.g., ion conductance via electrophysiology) .

- Competitive Assays : Compare effects with DIDS (4,4’-diisothiocyanostilbene-2,2’-disulfonate) to assess specificity for anion transporters .

Q. How can synthetic yields be optimized for derivatives with varying substituents?

- Methodological Answer :

- Substituent Effects : Electron-donating groups (e.g., methoxy in 8a–8d) enhance yields (up to 83%) by stabilizing intermediates during cross-coupling .

- Catalyst Screening : Test Pd(PPh3)4 vs. Pd(OAc)2 with ligands (e.g., SPhos) to improve coupling efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to solubilize intermediates while avoiding side reactions .

Q. How should researchers resolve contradictions in reported solubility or stability data?

- Methodological Answer :

- Reproducibility Checks : Replicate solubility tests (e.g., 500 g/L in water ) under controlled humidity and temperature.

- Advanced Analytics : Use thermogravimetric analysis (TGA) to assess decomposition thresholds and dynamic vapor sorption (DVS) to study hygroscopicity.

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., 2-(3-methoxybenzyl)isoindolin-1-one ) to identify trends in physicochemical behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.